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5-(1H-Pyrrol-3-yl)thiazol-2-amine

Cat. No.: B12877157
M. Wt: 165.22 g/mol
InChI Key: OOEALLBTVSVFFP-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) and Thiazole (B1198619) Heterocycles in Contemporary Medicinal Chemistry

Pyrrole and thiazole rings are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. mdpi.com This versatility has led to their incorporation into a wide array of therapeutic agents.

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental component of many natural products essential for life, such as heme in hemoglobin and chlorophyll. scitechnol.com In the realm of synthetic drugs, pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. scitechnol.combohrium.com Researchers have actively pursued the synthesis of novel pyrrole-based molecules to develop new chemical entities for various diseases. scitechnol.com

The hybridization of these two potent heterocyclic moieties, as seen in 5-(1H-pyrrol-3-yl)thiazol-2-amine, is a strategic approach in drug discovery. globalresearchonline.net This "pharmacophoric hybridization" aims to create novel molecules with potentially enhanced therapeutic efficacy compared to their individual components. globalresearchonline.net The resulting hybrid compounds can exhibit a diverse range of pharmacological properties, making them attractive candidates for drug development. globalresearchonline.net

HeterocycleKey Features in Medicinal ChemistryExamples of Therapeutic Areas
Pyrrole Found in natural products (heme, chlorophyll); versatile synthetic scaffold. scitechnol.comAntibacterial, Anti-inflammatory, Anticancer. scitechnol.combohrium.com
Thiazole Present in numerous FDA-approved drugs; acts as a pharmacophore and bioisostere. mdpi.comglobalresearchonline.netAntimicrobial, Antifungal, Antiviral, Anticancer, Anti-inflammatory. mdpi.comglobalresearchonline.netresearchgate.net

Overview of the Chemical Compound's Core Structure and its Synthetic Precedence

The core structure of this compound features a pyrrole ring linked at its 3-position to the 5-position of a thiazole ring, which in turn bears an amino group at the 2-position. The systematic name, this compound, precisely describes this arrangement.

The synthesis of such hybrid molecules often involves multi-step procedures. While specific synthetic routes for this compound are not extensively detailed in the public domain, general strategies for constructing pyrrole-thiazole scaffolds provide valuable insights. One common approach involves the Paal-Knorr method for synthesizing the pyrrole ring, followed by the Hantzsch thiazole synthesis or a variation thereof to append the thiazole moiety. osti.gov For instance, a synthetic pathway could start with a suitable pyrrole precursor which is then functionalized to introduce a fragment that can be cyclized to form the thiazole ring. osti.gov The synthesis of related 2-aminothiazole (B372263) derivatives has been achieved through the reaction of α-haloketones with thiourea (B124793). bohrium.com

The synthesis of various pyrrole-thiazole hybrids has been reported, often involving the condensation of a pyrrole-containing intermediate with a reagent that builds the thiazole ring. For example, some syntheses involve the reaction of a pyrrole derivative with chloroacetyl chloride, followed by reaction with sodium thiocyanate (B1210189) to form a thiazolidinone, which can be a precursor to a thiazole. scielo.br

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound1956384-86-3C7H7N3S165.22

Research Trajectories and Current State of Knowledge for Pyrrole-Thiazole Hybrid Compounds

Research into pyrrole-thiazole hybrid compounds is an active and promising area of medicinal chemistry. The primary motivation is the potential for synergistic or additive pharmacological effects arising from the combination of these two bioactive heterocycles. globalresearchonline.netresearchgate.net

Studies have explored a wide range of biological activities for these hybrids, including:

Antimicrobial activity: Many pyrrole-thiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. bohrium.comscielo.brmdpi.comscielo.brjmcs.org.mx For example, certain hydrazone-bridged thiazole-pyrrole derivatives have shown notable antimicrobial activity. bohrium.com Some compounds have demonstrated efficacy against drug-resistant strains like Mycobacterium tuberculosis. mdpi.com

Anticancer activity: The anticancer potential of pyrrole-thiazole hybrids is another significant research focus. researchgate.net Derivatives have been investigated for their cytotoxic effects against various human cancer cell lines. researchgate.net

Enzyme inhibition: Pyrrole-thiazole scaffolds have been designed as inhibitors of specific enzymes. For instance, some derivatives have been investigated as DNA gyrase inhibitors, which is a validated target for antibacterial drug discovery. scielo.brmdpi.com

Other therapeutic areas: The versatility of the pyrrole-thiazole framework has led to its exploration in other therapeutic contexts, such as correctors of mutant proteins in cystic fibrosis. mdpi.com

The development of these hybrid compounds often involves creating libraries of derivatives with different substituents on both the pyrrole and thiazole rings. This allows for the exploration of structure-activity relationships (SAR), which are crucial for optimizing the potency and selectivity of the lead compounds. mdpi.com For example, the introduction of halogen atoms or other functional groups can significantly influence the biological activity of the molecule. mdpi.com

The ongoing research in this field continues to generate new pyrrole-thiazole derivatives with diverse and potent biological activities, highlighting the significant potential of this heterocyclic combination in the development of new therapeutic agents. bohrium.combohrium.com

Strategic Approaches to Thiazole Ring Formation within the Hybrid Scaffold

The construction of the thiazole ring is a cornerstone in the synthesis of this compound. Various classical and modern synthetic methods can be adapted for this purpose, primarily involving the reaction of a C-C-S unit with a nitrogen-containing component.

Hantzsch-Type Thiazole Synthesis and Related Cyclocondensation Reactions

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely used methods for constructing the thiazole nucleus chemhelpasap.comsynarchive.com. The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide chemhelpasap.comsynarchive.com. In the context of synthesizing the target scaffold, this would involve a pyrrole-containing α-haloketone.

The general mechanism commences with an S-nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring chemhelpasap.com. For the synthesis of 2-aminothiazole derivatives specifically, thiourea is employed as the thioamide component nih.gov.

Table 1: Examples of Hantzsch-Type Thiazole Synthesis Conditions

α-Haloketone Thioamide Catalyst/Solvent Conditions Product
2-Bromoacetophenone Thiourea Methanol Heating (e.g., 100°C) 2-Amino-4-phenylthiazole
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea Silica supported tungstosilisic acid Conventional heating or ultrasonic irradiation Substituted Hantzsch thiazole derivatives

While the classic Hantzsch synthesis is robust, it can be limited by the availability of the requisite α-haloketone precursor. Modifications and one-pot procedures have been developed to enhance its efficiency and scope nih.gov. For instance, multi-component reactions involving an α-haloketone, thiourea, and various aldehydes can provide highly substituted thiazole derivatives in good yields nih.gov. The reaction conditions can also influence the regioselectivity, with acidic conditions sometimes leading to mixtures of isomeric products rsc.org.

Chain Heterocyclization Approaches to Thiazole Ring Construction

Beyond the classic Hantzsch synthesis, other heterocyclization strategies, often termed chain heterocyclization, can be employed. These methods involve the formation of the thiazole ring from acyclic precursors through different bond-forming sequences.

One such approach involves the reaction of thioamides with alkynyl(aryl)iodonium reagents acs.org. This method provides a pathway to thiazoles through a cyclocondensation mechanism. Another strategy is the domino alkylation-cyclization of propargyl bromides with thioureas, which can be efficiently conducted under microwave irradiation to produce 2-aminothiazoles in high yields organic-chemistry.org.

Furthermore, thiazoles can be synthesized from the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine (B128534) organic-chemistry.org. This method first constructs a thioamide-like intermediate which then cyclizes to form the 5-arylthiazole core. These alternative methods expand the range of accessible starting materials and offer different pathways for assembling the thiazole ring, which can be advantageous when specific substitution patterns are desired on the final pyrrole-thiazole hybrid.

Pyrrole Moiety Construction and Functionalization

Paal-Knorr Synthesis and Modified Pyrrole Annulation Methods

The Paal-Knorr synthesis is a powerful and straightforward method for synthesizing substituted pyrroles, first reported independently by Carl Paal and Ludwig Knorr in 1884 wikipedia.orgrgmcet.edu.in. The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions wikipedia.orgalfa-chemistry.comorganic-chemistry.org.

The mechanism involves the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. A subsequent intramolecular attack on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to afford the aromatic pyrrole ring wikipedia.orguctm.edu. The use of ammonia or ammonium (B1175870) acetate (B1210297) yields the N-unsubstituted pyrrole wikipedia.org.

Table 2: Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis

Dicarbonyl Compound Amine Source Catalyst/Solvent Conditions Reference
2,5-Hexanedione Ammonium acetate Methanol, Camphorsulfonic acid Heating wikipedia.org
2,5-Dimethoxytetrahydrofuran (B146720) Various amines Iron(III) chloride / Water Mild conditions organic-chemistry.org
1,4-Diketones Primary amines MgI2 etherate Not specified uctm.edu

While highly effective, the traditional Paal-Knorr synthesis can be limited by the accessibility of the 1,4-dicarbonyl precursors and sometimes requires harsh acidic conditions alfa-chemistry.com. Numerous modifications have been developed to address these limitations, including the use of milder Lewis acid catalysts and alternative starting materials like 2,5-dimethoxytetrahydrofuran alfa-chemistry.comorganic-chemistry.orgmdpi.com. These modified conditions allow for the synthesis of pyrroles bearing sensitive functional groups, which is essential for the multi-step synthesis of complex molecules like this compound. For instance, the reaction can be carried out using cost-effective and reusable alumina (B75360) catalysts under solvent-free conditions mdpi.com.

Site-Selective Functionalization of the Pyrrole Nucleus

For strategies that involve forming the pyrrole-thiazole link via a cross-coupling reaction, the site-selective functionalization of a pre-existing pyrrole ring is a critical step. Pyrrole is an electron-rich heterocycle, and electrophilic substitution typically occurs preferentially at the C-2 position due to the greater stabilization of the intermediate cation uop.edu.pk. Therefore, achieving functionalization at the C-3 position often requires specific strategies.

One approach is to use N-protected pyrroles. For example, the use of a bulky triisopropylsilyl (TIPS) group on the pyrrole nitrogen can direct acylation to the C-3 position acs.org. Reactions of 1-triisopropylsilylpyrrole with N-acylbenzotriazoles in the presence of TiCl₄ yield 3-acylpyrroles regioselectively acs.org. This 3-acylpyrrole can then be a precursor for further transformations.

Direct halogenation of the pyrrole ring is another key functionalization. While chemical halogenation often leads to polyhalogenated products, enzymatic methods have emerged as a highly selective alternative nih.govresearchgate.net. Flavin-dependent halogenases, such as PrnC, can perform site-selective chlorination on pyrrole scaffolds under mild conditions, providing a handle for subsequent cross-coupling reactions nih.govresearchgate.net. This biocatalytic approach avoids the need for protecting groups and harsh reagents, offering a green chemistry route to functionalized pyrroles researchgate.net.

Coupling Strategies for Pyrrole-Thiazole Linkage Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds between aromatic and heteroaromatic rings. These methods are central to synthetic strategies that construct the pyrrole and thiazole moieties separately before linking them together.

The Suzuki-Miyaura coupling is a versatile and widely used reaction for this purpose. It involves the reaction of an organoboron compound (boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base nih.gov. To form the this compound scaffold, this could involve coupling a 3-borylated pyrrole derivative with a 5-halothiazole, or a 5-borylated thiazole with a 3-halopyrrole. The development of robust catalyst systems, such as those using SPhos ligands, has enabled the efficient coupling of N-H free pyrrole boronic esters with various (hetero)aryl bromides mdpi.com. This approach is advantageous as it can circumvent the need for protection-deprotection steps for the pyrrole nitrogen mdpi.comnih.gov.

The Stille coupling, which pairs an organohalide with an organotin compound, offers another reliable method for pyrrole-thiazole linkage. While effective, the toxicity of organotin reagents is a significant drawback.

The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, can also be employed to create a pyrrole-thiazole linkage through an ethynyl (B1212043) bridge, which can then be further modified if necessary organic-chemistry.orgnih.gov. This reaction is catalyzed by a combination of palladium and copper salts organic-chemistry.org.

Table 3: Overview of Coupling Strategies for Pyrrole-Thiazole Linkage

Coupling Reaction Pyrrole Reactant Thiazole Reactant Catalyst System Key Features
Suzuki-Miyaura 3-Boryl-1H-pyrrole 2-Amino-5-halothiazole Pd(OAc)₂/SPhos, Pd(PPh₃)₄ Tolerates N-H free pyrroles; wide functional group tolerance.
Suzuki-Miyaura 3-Halo-1H-pyrrole 2-Amino-5-borylthiazole Pd(dppf)Cl₂ Good yields for heteroaryl couplings.
Stille 3-Stannyl-1H-pyrrole 2-Amino-5-halothiazole Pd catalyst (e.g., Pd(PPh₃)₄) Effective but involves toxic tin reagents.
Sonogashira 3-Ethynyl-1H-pyrrole 2-Amino-5-halothiazole Pd/Cu co-catalyst Forms an alkyne-linked scaffold.

| Heck | 3-Vinyl-1H-pyrrole | 2-Amino-5-halothiazole | Pd catalyst (e.g., Pd(OAc)₂) | Couples a halide with an alkene. |

Advanced Synthetic Methodologies for this compound and its Analogues

The synthesis of this compound and its analogues is a focal point in medicinal chemistry due to the prevalence of both pyrrole and 2-aminothiazole moieties in pharmacologically active compounds. mdpi.comdergipark.org.tr The development of advanced synthetic methodologies allows for the creation of diverse molecular libraries, enabling extensive structure-activity relationship (SAR) studies. These methods focus on efficient derivatization and the application of modern, greener synthetic techniques.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3S B12877157 5-(1H-Pyrrol-3-yl)thiazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

5-(1H-pyrrol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H7N3S/c8-7-10-4-6(11-7)5-1-2-9-3-5/h1-4,9H,(H2,8,10)

InChI Key

OOEALLBTVSVFFP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1C2=CN=C(S2)N

Origin of Product

United States

Elucidation of Structure Activity Relationships Sar in 5 1h Pyrrol 3 Yl Thiazol 2 Amine Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 5-(1H-pyrrol-3-yl)thiazol-2-amine derivatives is highly dependent on the nature and position of substituents on both the pyrrole (B145914) and thiazole (B1198619) rings, as well as modifications to the 2-amino group. These substitutions influence the molecule's electronic properties, steric profile, and ability to interact with biological targets.

The pyrrole ring serves as a crucial component of the pharmacophore, and its substitution pattern significantly modulates pharmacological efficacy. nih.gov Different substituents on the pyrrole moiety can enhance the biological activity of the parent compound. nih.gov

Research into related pyrrole-containing heterocyclic systems has demonstrated the profound impact of these modifications. For instance, in a series of pyrrolyl derivatives evaluated for anticancer activity, the introduction of specific groups at the 4-position of the pyrrole ring led to highly potent compounds. scitechnol.com The presence of a thiophen-3-yl or pyridin-4-yl group at this position resulted in compounds with nanomolar efficacy against MCF-7 breast cancer cell lines. scitechnol.com This suggests that an additional aromatic or heteroaromatic ring at this position can engage in favorable interactions within the target's binding site.

Furthermore, halogenation of the pyrrole ring has been identified as a beneficial strategy. In one study on pyrrole derivatives as DNA gyrase inhibitors, substituting the pyrrole heterocycle with two halogens, specifically a 3-bromo and 4-chloro substitution, was noted as a beneficial modification for biological activity, leading to a potent compound against Mycobacterium tuberculosis. nih.gov This highlights the role of electron-withdrawing groups in potentially enhancing target engagement. The nucleus of a substituted 1H-pyrrole has also been shown to contribute to antifungal activity. scielo.br

Table 1: Effect of Pyrrole Substitution on Anticancer Activity (MCF-7 Cell Line)

Compound Pyrrole Ring Substitution (Position 4) IC₅₀ (nM)
Reference Compound Unspecified 540 - 730
Compound 7 Thiophen-3-yl 4.0
Compound 22 Pyridin-4-yl 9.0
Compound 25 Pyridin-4-yl 9.0

Data sourced from a study on pyrrole derivatives. scitechnol.com

The thiazole ring is a versatile scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net Modifications to the thiazole ring in the this compound framework can significantly affect target affinity and selectivity.

In studies on related 2-aminothiazole (B372263) derivatives, the nature of the substituent at the 5-position of the thiazole ring is critical. Aromatic substitutions on the thiazole core generally improve antitumor activity more effectively than aliphatic substitutions like methyl or ethyl carboxylate groups. nih.gov For example, the introduction of a benzyl (B1604629) group at the 5-position of the thiazole can yield potent anticancer agents. nih.gov One such derivative, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide, showed high binding affinity for its target protein, importin β1, with a dissociation constant (Kd) of approximately 20 nM. nih.gov

The substitution pattern on any appended groups is also crucial. For N-phenyl-thiazol-2-amine derivatives, the position of chloro-substitutions on the phenyl ring influenced activity in the order: m-Cl > 3,4-Cl₂ > 2,4-Cl₂. nih.gov In another series of thiazole-pyridine hybrids, a chlorine atom at the 4-position of a linked pyridine (B92270) ring was suggested to be responsible for enhanced anti-breast cancer efficacy compared to the standard drug 5-fluorouracil. mdpi.com

Antimicrobial studies of related structures, such as 5-substituted-2-imino-thiazolidin-4-ones, also provide insights. In this series, compounds with 2,6-dichlorobenzylidene or 1H-pyrrol-2-yl-methylene groups at the 5-position were among the most active against various bacterial and fungal species. scielo.br

Table 2: Influence of Thiazole Ring Modifications on Biological Activity

Scaffold Type Modification Biological Effect Target/Assay
2-Aminothiazole Derivatives Aromatic vs. Aliphatic substitution Aromatic substitution improved antitumor activity more than aliphatic. nih.gov NCI-60 cell line screen
Thiazole-Pyridine Hybrids Cl at position 4 of pyridine Better anti-breast cancer efficacy (IC₅₀ 5.71 μM) than 5-fluorouracil. mdpi.com MCF-7 cell line
N-Phenyl-Thiazol-2-Amines Chloro-substitution on phenyl ring Order of activity: m-Cl > 3,4-Cl₂ > 2,4-Cl₂. nih.gov A549, HeLa, HT29, Karpas299 cells
5-Substituted-Thiazolidin-4-ones 2,6-Dichlorobenzylidene at C5 Most active compound against all bacterial species (MIC: 62.5 µg/ml). scielo.br Antibacterial assay

The 2-amino group on the thiazole ring is a key functional group that often plays a pivotal role in molecular recognition, primarily by acting as a hydrogen bond donor. acs.org Its modification can either enhance or diminish biological activity, indicating its importance in the specific binding interactions with a target.

In some series of pyrrole derivatives, substitution on the 2-amino group has proven to be a successful strategy for increasing anticancer activity. scitechnol.com For example, specific substitutions on this amino group led to compounds with IC₅₀ values of 3.49 µM, 3.75 µM, and 3.75 µM against the HepG2 liver cancer cell line, making them the most potent compounds in that series. scitechnol.com

However, the 2-amino group is sensitive to the type of modification. Studies on other 2-aminothiazole derivatives have shown that acylation can be beneficial. Introducing a 3-propanamido function (an acyl chain of three carbons) to the 2-aminothiazole core improved antitumor activity more than a 2-acetamido moiety (an acyl chain of two carbons). nih.gov Conversely, replacing an acetylamino group with an alkylamino group at the 2-position of a benzothiazole (B30560) core led to a significant drop in cell-based activity, suggesting that an alkylamino group is not a suitable substituent in that context. nih.gov The 2-aminothiazole scaffold itself has been identified as a potential "frequent hitting" fragment in biophysical assays, which necessitates careful analysis to ensure observed activity is not due to non-specific interactions. acs.org

Pharmacophore Development and Lead Optimization Principles

Developing a pharmacophore model is essential for understanding the key chemical features required for the biological activity of this compound derivatives and for guiding lead optimization. mdpi.com A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic centers (HC), and aromatic/ionic interaction points. mdpi.comworldscientific.com

For related thiazole-based inhibitors, pharmacophore models have identified crucial structural features. For instance, a model for hydrazine-linked thiazole inhibitors of monoamine oxidase-B (MAO-B) highlighted an electron-deficient pyridine ring as an important electron-withdrawing group that enhances interactions with the enzyme's active site. worldscientific.com The model also identified a hydrophobic methyl group and an electronegative fluorinated phenyl ring as features that boost inhibitory activity and selectivity. worldscientific.com For kinase inhibitors, a common target for such scaffolds, pharmacophore models often feature HBD interactions with the hinge region of the kinase domain, along with hydrophobic and aromatic interactions in the surrounding pockets. mdpi.com

Lead optimization for this class of compounds follows established medicinal chemistry principles. nih.gov The primary goals are to enhance therapeutic efficacy, optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and improve chemical accessibility. nih.gov

Key optimization strategies include:

SAR-Directed Modification : Systematically altering substituents on the pyrrole and thiazole rings based on initial SAR data to improve potency and selectivity. nih.gov This can involve exploring different aromatic and aliphatic groups, as well as electron-donating and electron-withdrawing substituents.

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties to improve ADME profiles without losing efficacy. For example, a thiazole ring itself can act as a bioisosteric element. globalresearchonline.net

Scaffold Hopping/Hybridization : Combining the core scaffold with other pharmacologically relevant moieties to create hybrid molecules with potentially improved or novel activities. researchgate.net

By integrating SAR data into a cohesive pharmacophore model, researchers can more rationally design next-generation derivatives of this compound with enhanced therapeutic potential.

In Vitro and Preclinical Biological Activity Profiling of 5 1h Pyrrol 3 Yl Thiazol 2 Amine and Its Analogues

Evaluation of Anticancer Potential

The therapeutic potential of 5-(1H-pyrrol-3-yl)thiazol-2-amine and its analogues has been a subject of significant interest in oncology research. These compounds have been evaluated for their ability to inhibit key enzymes involved in cancer progression, their effectiveness in curbing the growth of various cancer cell lines, and their mechanisms of inducing cancer cell death.

Kinase Inhibition Studies (e.g., Aurora Kinases, Mnk2)

Analogues of this compound have demonstrated potent inhibitory activity against several kinases crucial for cancer cell proliferation and survival. A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are structurally related to the core compound, were identified as potent inhibitors of Aurora A and Aurora B kinases. acs.org For instance, the lead compound 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine exhibited significant inhibition with Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively. acs.org The anticancer effects of this compound were linked to cell death following mitotic failure due to the inhibition of these kinases. acs.org

Furthermore, derivatives of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine have been identified as potent inhibitors of MAP kinase-interacting serine/threonine-protein kinase 2 (Mnk2), which is involved in leukemic cell growth. acs.org A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were also synthesized and found to be potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4. researchgate.net

Some 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines have been shown to be highly potent pan-CDK inhibitors, with strong activity against CDK9, CDK1, and CDK2. acs.org Notably, one of the most selective compounds, 12u, inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity for CDK9 compared to CDK2. acs.org The inhibition of CDK9 is a promising strategy as it can selectively target survival proteins and reinstate apoptosis in cancer cells. acs.org

Table 1: Kinase Inhibition Data for Analogues of this compound

Compound Target Kinase Inhibition (IC50/Ki) Reference
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine Aurora A Ki = 8.0 nM acs.org
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine Aurora B Ki = 9.2 nM acs.org
2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives CDK2, CDK4 Potent inhibitors researchgate.net
5-Substituted 2-anilino-4-(thiazol-5-yl)-pyrimidine (Compound 12u) CDK9 IC50 = 7 nM acs.org
5-Substituted 2-anilino-4-(thiazol-5-yl)-pyrimidine (Compound Ia) pan-CDK Potent inhibitor acs.org
5-Substituted 2-anilino-4-(thiazol-5-yl)-pyrimidine (Compound 12a) pan-CDK Potent inhibitor acs.org

Antiproliferative Activity against Diverse Cancer Cell Lines

The antiproliferative effects of this compound analogues have been demonstrated across a wide range of human cancer cell lines. Nortopsentin analogues, which feature a thiazole (B1198619) ring in place of the natural product's imidazole (B134444) ring, have shown significant antiproliferative activity against a panel of approximately 60 human tumor cell lines, with GI50 values ranging from micromolar to nanomolar levels. researchgate.net Specifically, compounds 3d and 3k, which are 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, exhibited antiproliferative activity against all tested human cell lines with GI50 values from 0.03 to 14.2 µM. researchgate.net

Derivatives of N,4-diaryl-1,3-thiazole-2-amines have also been synthesized and evaluated as tubulin inhibitors, showing moderate antiproliferative activity in three human cancer cell lines. plos.org The most potent compound in this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), displayed IC50 values between 0.36 and 0.86 μM. plos.org

Furthermore, novel thiazole-2-acetamide derivatives have been identified as tubulin polymerization inhibitors with potent antiproliferative activity. nih.govresearchgate.net Compound 10a from this series was particularly effective against the prostate PC-3 cancer cell line (IC50 = 7 ± 0.6 µM) and the MCF-7 breast cancer cell line (IC50 = 4 ± 0.2 µM). nih.gov Another derivative, compound 10o, showed high potency against the pancreatic MDAMB-231 cancer cell line (IC50 = 3 ± 0.2 µM). nih.gov

Table 2: Antiproliferative Activity of this compound Analogues

Compound/Analogue Cancer Cell Line(s) Activity (GI50/IC50) Reference
Nortopsentin Analogues (e.g., 3d, 3k) ~60 Human Tumor Cell Lines 0.03 - 14.2 µM researchgate.net
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) Three Human Cancer Cell Lines 0.36 - 0.86 µM plos.org
Thiazole-2-acetamide derivative (10a) Prostate PC-3 7 ± 0.6 µM nih.gov
Thiazole-2-acetamide derivative (10a) Breast MCF-7 4 ± 0.2 µM nih.gov
Thiazole-2-acetamide derivative (10o) Pancreatic MDAMB-231 3 ± 0.2 µM nih.gov

Modulation of Apoptotic Pathways and Cell Cycle Progression

The anticancer activity of this compound analogues is often mediated through the induction of apoptosis and disruption of the cell cycle in cancer cells. For instance, nortopsentin analogues 3d and 3k were found to induce apoptosis in HepG2 cells. researchgate.net

Studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which are structurally related, revealed that they can reduce the phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases and subsequent apoptosis in ovarian cancer cells. nih.gov Similarly, novel thiazole-2-acetamide derivatives have been shown to activate caspases 3 and 9, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Furthermore, certain 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines have demonstrated dose-dependent cytotoxicity and the ability to induce apoptosis and modulate the cell cycle in A431 skin cancer cells. researchgate.net The induction of apoptosis by these compounds is a key mechanism contributing to their anticancer effects.

Assessment of Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. These compounds have shown activity against a range of bacteria and fungi, including drug-resistant strains.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

A variety of thiazole derivatives have demonstrated notable antibacterial activity. For example, novel thiazole derivatives bearing a β-amino acid moiety exhibited selective and potent bactericidal activity against Gram-positive pathogens, with significant activity against Staphylococcus aureus (MIC 1–2 µg/mL), including strains with defined resistance mechanisms. nih.govresearchgate.net

Pyrrole-based compounds have also shown promise. Two pyrrole-derived alkaloids, phallusialides A and B, demonstrated antibacterial activity against the Gram-positive bacterium MRSA (MIC = 32 µg/mL) and the Gram-negative bacterium Escherichia coli (MIC = 64 µg/mL). nih.gov The presence of a halogen at the C4 position of the pyrrole (B145914) ring was suggested to be important for this activity. nih.gov

Furthermore, various other thiazole derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria, with some compounds showing moderate to potent activity. biointerfaceresearch.com For instance, some pyrazole-based thiazole derivatives displayed potent activity against various bacteria, with the presence of an electron-withdrawing group on the benzene (B151609) ring enhancing their antibacterial effects. biointerfaceresearch.com

Table 3: Antibacterial Activity of this compound Analogues and Related Compounds

Compound/Analogue Bacterial Strain(s) Activity (MIC) Reference
Thiazole derivatives with β-amino acid Staphylococcus aureus 1–2 µg/mL nih.govresearchgate.net
Phallusialide A (Pyrrole alkaloid) MRSA 32 µg/mL nih.gov
Phallusialide B (Pyrrole alkaloid) Escherichia coli 64 µg/mL nih.gov
Substituted 5-(1H-pyrazol-3-yl)thiazoles Escherichia coli GyrB, Staphylococcus aureus GyrB Selective enzyme inhibition acs.org
Pyrrolamide-type GyrB/ParE inhibitor Staphylococcus aureus 0.008 µg/mL nih.gov
Pyrrolamide-type GyrB/ParE inhibitor Escherichia coli 1 µg/mL nih.gov

Antifungal Activity against Pathogenic Yeasts and Molds

The antifungal potential of this class of compounds has also been explored. Thiazole derivatives containing a β-amino acid showed antifungal activity against azole-resistant Aspergillus fumigatus. nih.govresearchgate.net Specifically, compounds 2b and 5a from this series were also active against multidrug-resistant yeasts, including Candida auris. nih.govresearchgate.net

The azole moiety is a well-established pharmacophore in antifungal drugs, and its inclusion in novel molecular scaffolds continues to be a promising strategy for developing new antifungal agents. nih.gov Research has shown that various synthetic organic compounds containing heterocyclic systems, including thiazoles, exhibit good to moderate antifungal activity against different pathogenic yeast and filamentous fungi. mdpi.com For example, certain synthesized derivatives showed MIC values of 28–30 mg/mL against Fusarium oxysporum, comparable to the standard drug miconazole. mdpi.com

Table 4: Antifungal Activity of this compound Analogues and Related Compounds

Compound/Analogue Fungal Strain(s) Activity Reference
Thiazole derivatives with β-amino acid (2a-c) Azole-resistant Aspergillus fumigatus Active nih.govresearchgate.net
Thiazole derivatives with β-amino acid (2b, 5a) Multidrug-resistant yeasts (e.g., Candida auris) Active nih.govresearchgate.net
Synthesized thiazole derivatives (37, 38) Fusarium oxysporum MIC = 28–30 mg/mL mdpi.com

Inhibition of Bacterial DNA Gyrase

The chemical compound this compound and its analogues have been the subject of significant research as potential inhibitors of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and a validated target for antibacterial drugs. The inhibition of this enzyme's ATPase activity, located in the GyrB subunit, is a key mechanism for the antibacterial action of these compounds.

Derivatives of 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole have been synthesized and shown to inhibit E. coli DNA gyrase with IC50 values in the submicromolar to low micromolar range. helsinki.fi For instance, certain analogues demonstrated IC50 values between 0.891 and 10.4 µM. helsinki.fi The "ring-opened" counterparts of these molecules, based on a 2-(2-aminothiazol-4-yl)acetic acid scaffold, exhibited weaker inhibition of DNA gyrase, with IC50 values ranging from 15.9 to 169 µM. helsinki.fi

Structure-activity relationship (SAR) studies have revealed that substitutions on the pyrrole ring are crucial for potent inhibitory activity. For example, replacing the 4,5-dibromo-1H-pyrrole moiety with a 3,4-dichloro-5-methyl-1H-pyrrole group not only maintained good inhibitory activity against E. coli DNA gyrase but also introduced potent inhibition against S. aureus DNA gyrase and topoisomerase IV. acs.org Some of these novel compounds exhibited IC50 values below 10 nM against E. coli DNA gyrase. acs.org

Molecular docking studies have provided insights into the binding modes of these inhibitors within the ATP-binding site of the GyrB subunit. helsinki.fi These studies suggest that the pyrrolamide moiety of the inhibitors forms key hydrogen bonds with amino acid residues, such as Asp73, and a structurally conserved water molecule, mimicking the binding of ATP. helsinki.fi The presence of a hydrogen bond donor-acceptor pattern is a prerequisite for this interaction. researchgate.net

The following table summarizes the inhibitory activity of selected this compound analogues against bacterial DNA gyrase.

Compound AnalogueTarget EnzymeIC50 (µM)Reference
4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole derivativesE. coli DNA gyrase0.891 - 10.4 helsinki.fi
2-(2-Aminothiazol-4-yl)acetic acid derivativesE. coli DNA gyrase15.9 - 169 helsinki.fi
Benzothiazole (B30560) with 3,4-dichloro-5-methyl-1H-pyrroleE. coli DNA gyrase< 0.01 acs.org
Benzothiazole with 3,4-dichloro-5-methyl-1H-pyrroleS. aureus DNA gyrasePotent inhibition acs.org

Investigation of Other Preclinical Pharmacological Activities (e.g., anti-inflammatory, analgesic, antioxidant)

The therapeutic potential of this compound and its analogues extends beyond their antibacterial properties, with several studies investigating their anti-inflammatory, analgesic, and antioxidant activities.

Anti-inflammatory Activity: Pyrrole and thiazole derivatives have been recognized for their anti-inflammatory potential. srce.hrresearchgate.net The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net For instance, certain thiazole derivatives have demonstrated the ability to block LOX5 and COX-2, which are crucial enzymes in the inflammatory cascade. researchgate.net While direct preclinical data for this compound is limited, related structures have shown promising results. For example, some pyrazole (B372694) derivatives containing a pyrrole moiety have been investigated for their anti-inflammatory effects. nih.gov

Analgesic Activity: The analgesic properties of compounds containing pyrrole and thiazole cores have also been explored. Some N-pyrrolyl hydrazide hydrazones have shown analgesic effects in preclinical models. tjpr.org Additionally, a library of 2-aryl-1H-pyrrole-3-carboxamides was screened, leading to the identification of a potent analgesic agent that demonstrated dose-dependent reduction of tactile allodynia in a neuropathic pain model. nih.gov

Antioxidant Activity: Several studies have highlighted the antioxidant potential of pyrrole and thiazole-containing compounds. srce.hrmdpi.comresearchgate.net The antioxidant activity is often attributed to their ability to scavenge free radicals. For example, certain 2-aminothiazole (B372263) derivatives have shown significant antioxidant potential by scavenging free radicals. mdpi.com In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have been used to quantify the antioxidant capacity of these compounds. researchgate.net

The following table provides a summary of the investigated preclinical pharmacological activities of related pyrrole and thiazole derivatives.

Pharmacological ActivityCompound ClassKey FindingsReference
Anti-inflammatoryThiazole derivativesInhibition of LOX5 and COX-2 enzymes. researchgate.net
Analgesic2-Aryl-1H-pyrrole-3-carboxamidesDose-dependent reduction of allodynia in a neuropathic pain model. nih.gov
Antioxidant2-Aminothiazole derivativesSignificant free radical scavenging activity. mdpi.com

Identification and Validation of Molecular Targets

The primary and most extensively validated molecular target for the antibacterial activity of this compound and its analogues is bacterial DNA gyrase . helsinki.firesearchgate.net Specifically, these compounds target the ATPase domain of the GyrB subunit. helsinki.fi

The validation of DNA gyrase as the molecular target is supported by several lines of evidence:

Direct Enzyme Inhibition Assays: Numerous studies have demonstrated the direct inhibition of purified E. coli and S. aureus DNA gyrase in supercoiling assays. helsinki.fiacs.org The IC50 values obtained from these assays provide a quantitative measure of the compounds' potency against the enzyme.

Structure-Activity Relationship (SAR) Studies: SAR studies have consistently shown that modifications to the pyrrole and thiazole moieties that enhance binding to the ATP pocket of GyrB lead to increased inhibitory activity. acs.orgmdpi.com

Molecular Docking and Crystallography: Computational modeling and X-ray crystallography have provided detailed structural insights into how these inhibitors bind to the ATP-binding site of GyrB. helsinki.fi These studies have confirmed that the compounds occupy the same binding pocket as ATP and interact with key amino acid residues, effectively competing with the natural substrate. helsinki.fi

Selectivity: Importantly, many of these pyrrole-thiazole derivatives show selectivity for bacterial DNA gyrase over human topoisomerase II, which is a crucial factor for their potential as safe antibacterial agents. researchgate.net

In addition to DNA gyrase, some analogues have also been shown to inhibit topoisomerase IV , another bacterial type II topoisomerase that is essential for chromosome segregation. acs.org The dual targeting of both DNA gyrase and topoisomerase IV is a desirable characteristic for new antibacterial agents as it can potentially reduce the frequency of resistance development.

For other pharmacological activities, the molecular targets are less specifically defined for this compound itself but are inferred from studies on related compounds. For the anti-inflammatory effects, potential molecular targets include COX-1, COX-2, and 5-LOX enzymes . researchgate.netfrontiersin.org For the analgesic effects observed with related pyrrole derivatives, the serotonin type 6 receptor (5-HT6R) has been identified as a target. nih.gov

The following table lists the identified and validated molecular targets for this compound and its analogues.

Molecular TargetAssociated ActivityValidation MethodReference
Bacterial DNA Gyrase (GyrB subunit)AntibacterialEnzyme inhibition assays, SAR, Molecular docking, Crystallography helsinki.fiacs.orgresearchgate.net
Bacterial Topoisomerase IVAntibacterialEnzyme inhibition assays acs.org
Cyclooxygenase (COX-1, COX-2)Anti-inflammatory (inferred)In vitro enzyme assays (with related compounds) researchgate.netfrontiersin.org
5-Lipoxygenase (5-LOX)Anti-inflammatory (inferred)In vitro enzyme assays (with related compounds) researchgate.netfrontiersin.org
Serotonin Type 6 Receptor (5-HT6R)Analgesic (inferred)Receptor binding and functional assays (with related compounds) nih.gov

Mechanistic Investigations of Action for 5 1h Pyrrol 3 Yl Thiazol 2 Amine Derivatives

Enzyme Kinetic Studies and Inhibition Mechanisms

Derivatives of 5-(1H-pyrrol-3-yl)thiazol-2-amine have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. researchgate.net Enzyme kinetic studies have been instrumental in elucidating the nature of this inhibition.

For instance, certain 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4. researchgate.net Kinetic analyses have revealed that these compounds often act as ATP-competitive inhibitors. acs.orgnih.gov This means they compete with adenosine (B11128) triphosphate (ATP), the natural substrate of kinases, for binding to the enzyme's active site. By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate (B84403) group to the target protein, thereby blocking the kinase's activity. nih.gov

Similarly, studies on Pim-1 kinase, a serine/threonine kinase frequently overexpressed in various cancers, have identified this compound analogues as effective inhibitors. researchgate.netacs.org Kinetic studies of related thiazole (B1198619) derivatives have demonstrated their ability to inhibit Pim-1 with IC50 values in the nanomolar to micromolar range. acs.orgnih.gov The mechanism of inhibition for many of these compounds is also found to be competitive with respect to ATP. acs.org

Furthermore, research into glycogen (B147801) synthase kinase-3 (GSK-3), another key enzyme in cellular signaling, has revealed that certain thiazole-containing compounds can act as potent inhibitors. nih.gov For example, the thiazole-containing urea (B33335) compound AR-A014418 is a highly potent GSK-3 inhibitor. nih.gov Kinetic studies have shown that many GSK-3 inhibitors, including those with a thiazole scaffold, are ATP-competitive. nih.gov

The table below summarizes the inhibitory activity of some this compound derivatives and related compounds against various kinases.

Compound/Derivative ClassTarget KinaseInhibition Constant (IC50/Ki)Mechanism of Inhibition
2-Anilino-4-(thiazol-5-yl)pyrimidinesCDK2, CDK91-6 nM (Ki) nih.govATP-competitive acs.org
Substituted Thiazolidine-2,4-dionesPim-113 nM (IC50) acs.orgATP-competitive acs.org
Bis-thiazole derivativesPim-10.24 - 0.32 µM (IC50) nih.govNot specified
7-hydroxy-1H-benzimidazole derivativesGSK-3β15 - 25 nM (IC50) nih.govATP-competitive nih.gov
4-(4-hydroxy-3-methylphenyl)-6-phenyl pyrimidin-2-olGSK-3β17.2 nM (IC50) nih.govATP-competitive nih.gov

Receptor Binding and Activation/Antagonism Studies

While much of the research on this compound derivatives has centered on their role as enzyme inhibitors, their interactions with cellular receptors are also a critical area of investigation. These studies help to understand the broader pharmacological profile of these compounds, including their potential for off-target effects or engagement with receptor-mediated signaling pathways.

For example, studies on related thiazole derivatives have explored their binding to various receptors. smolecule.com While direct receptor binding data for this compound itself is limited in the public domain, the broader class of thiazole-containing compounds has been investigated for interactions with receptors like the androgen receptor (AR). nih.gov In one study, the GSK-3 inhibitor AR-A014418, which contains a thiazole ring, was found to increase AR activity and expression, suggesting an interaction with the AR signaling pathway, though not necessarily direct binding to the receptor itself. nih.gov

The development of radiolabeled versions of these compounds is a key strategy for studying receptor binding. For instance, a radiolabeled GSK-3 inhibitor, [11C]AR-A014418, was developed to enable positron emission tomography (PET) imaging, which can visualize and quantify receptor binding in vivo. researchgate.net Such studies are crucial for confirming target engagement in the brain and other tissues.

In the context of kinase inhibition, the "receptor" is the kinase enzyme itself. Binding studies, often using techniques like surface plasmon resonance or isothermal titration calorimetry, can provide detailed information about the affinity and kinetics of the compound-enzyme interaction. These studies complement enzyme kinetic assays by directly measuring the binding events that lead to inhibition.

Cellular Pathway Perturbation Analysis

The ultimate effect of a drug is determined by how it perturbs cellular pathways. For this compound derivatives, which primarily target protein kinases, their administration leads to a cascade of changes in downstream signaling events.

Inhibition of kinases like CDKs, Pim-1, and GSK-3 by these compounds has profound effects on cell cycle progression, apoptosis (programmed cell death), and proliferation. researchgate.netnih.gov For example, inhibitors of CDK2 and CDK9 have been shown to induce cell cycle arrest and apoptosis in cancer cells. acs.org This is because CDKs are essential for the transitions between different phases of the cell cycle. researchgate.net

Similarly, Pim-1 kinase inhibitors have been shown to suppress the phosphorylation of downstream targets like the pro-apoptotic protein BAD. researchgate.net Phosphorylation of BAD by Pim-1 inhibits its pro-apoptotic function; therefore, inhibition of Pim-1 can promote apoptosis in cancer cells where Pim-1 is overexpressed. researchgate.net Cellular assays have confirmed that selected Pim-1 inhibitors can suppress the phosphorylation of BAD and inhibit colony formation in cancer cell lines. researchgate.net

Furthermore, the inhibition of GSK-3 can impact multiple pathways, including the Wnt/β-catenin pathway, which is crucial for development and is often dysregulated in cancer. nih.gov GSK-3 also plays a role in tau protein phosphorylation, a key event in the pathology of Alzheimer's disease. researchgate.net Therefore, inhibitors of GSK-3 have been shown to modulate tau phosphorylation in cellular models. researchgate.net

The table below provides examples of cellular pathways affected by inhibitors from the broader thiazole and pyrrole (B145914) chemical classes.

Compound ClassTarget PathwayCellular Effect
2-Anilino-4-(thiazol-5-yl)pyrimidinesCDK2/CDK9 signaling acs.orgAntiproliferative and pro-apoptotic effects acs.org
Pyrazolo[1,5-a]pyrimidinesPim-1 signaling researchgate.netSuppression of BAD phosphorylation, inhibition of colony formation researchgate.net
Thiazole-containing urea compound (AR-A014418)GSK-3/Androgen Receptor signaling nih.govIncreased AR activity and expression nih.gov
Pyrrole derivativesERK signaling pathway researchgate.netInhibition of ERK signaling in breast cancer cells researchgate.net
3-(2-(5-amino-3-aryl-1H-pyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-onesEGFR signaling researchgate.netInduction of apoptosis in cancer cells researchgate.net

Molecular Interaction Analysis at the Active Site

To understand the potency and selectivity of this compound derivatives, researchers employ molecular modeling and X-ray crystallography to analyze their interactions at the atomic level within the enzyme's active site. acs.org These studies provide a detailed picture of the binding mode and the key interactions that stabilize the inhibitor-enzyme complex.

For ATP-competitive inhibitors, the binding mode typically involves the formation of hydrogen bonds with the "hinge" region of the kinase, which is a conserved stretch of amino acids that connects the N- and C-lobes of the kinase domain. nih.gov The adenine (B156593) ring of ATP normally forms these hydrogen bonds. Successful inhibitors mimic this interaction.

For example, X-ray crystal structures of 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors in complex with CDK2 have revealed that the pyrimidine (B1678525) ring forms key hydrogen bonds with the hinge region. acs.org The aniline (B41778) and thiazole moieties project into different pockets of the active site, and substitutions on these rings can be used to enhance potency and selectivity by forming additional favorable interactions. acs.orgacs.org

Molecular docking studies of thiazole derivatives with Pim-1 kinase have also provided insights into their binding mode. cellmolbiol.org These studies suggest that the thiazole ring and its substituents can form hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket of Pim-1. cellmolbiol.org

In the case of GSK-3β, the co-crystal structure of an inhibitor has shown that a phenolic hydroxyl group forms hydrogen bonds with Valine 135 and Aspartic acid 133 in the hinge region. nih.gov The rest of the molecule occupies the ATP-binding site, making additional contacts that contribute to its affinity.

The table below details some of the key molecular interactions observed for related kinase inhibitors.

Inhibitor ClassTarget KinaseKey Interacting ResiduesType of Interaction
2-Anilino-4-(thiazol-5-yl)pyrimidinesCDK2, CDK9Glu107 (CDK9) acs.orgHydrogen bond
7-hydroxy-1H-benzimidazole derivativesGSK-3βVal 135, Asp 133 nih.govHydrogen bond
4-(4-hydroxy-3-methylphenyl)-6-phenyl pyrimidin-2-olGSK-3βVal 135, Asp 133 nih.govHydrogen bond
N-(pyridin-2-yl)cyclopropanecarboxamide derivativesGSK-3βVal 135, Cys199, Lys85 acs.orgHydrogen bond, dispersion forces
3-(2-(5-amino-3-aryl-1H-pyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-onesEGFRNot specifiedPlausible binding site interactions researchgate.net

Advanced Computational and in Silico Methodologies in the Study of 5 1h Pyrrol 3 Yl Thiazol 2 Amine

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a pivotal computational tool used to predict the binding orientation and affinity of a ligand to a protein target. For derivatives of 5-(1H-pyrrol-3-yl)thiazol-2-amine, docking studies have been instrumental in elucidating their potential mechanisms of action. For instance, in the pursuit of novel inhibitors for enzymes like cyclin-dependent kinases (CDKs), molecular docking has been used to design and optimize derivatives. researchgate.net By simulating the interaction of these compounds with the ATP-binding pocket of CDKs, researchers can predict binding modes and affinities, which correlate with inhibitory activity. researchgate.net

These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potent inhibition. For example, the amino group on the thiazole (B1198619) ring and the pyrrole (B145914) NH can act as hydrogen bond donors, while the aromatic rings can engage in hydrophobic interactions with the protein. researchgate.net The insights gained from molecular docking guide the synthesis of new analogues with improved potency and selectivity. researchgate.netnih.gov

Table 1: Molecular Docking Applications in Pyrrole-Thiazole Derivatives Research

Research Area Key Findings
CDK Inhibition Docking studies identified key hydrogen bond and hydrophobic interactions within the ATP-binding pocket, guiding the design of more potent 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine inhibitors. researchgate.net
Anticancer Activity Molecular docking was used to predict the binding affinity of novel pyrazoline derivatives to colon cancer proteins, with significant binding affinities observed. bohrium.com

| Enzyme Inhibition | Docking simulations helped in designing and predicting the inhibitory activity of new compounds against various kinases, including EGFR and CDK2. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed understanding of the electronic properties of molecules, which is fundamental to their reactivity and interactions.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electrostatic Potential

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. bohrium.com DFT calculations are employed to optimize the molecular geometry of this compound and its analogues, providing accurate three-dimensional structures. researchgate.net These optimized geometries are crucial for subsequent molecular docking and other computational analyses.

Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP). researchgate.net The MEP map highlights the electron-rich and electron-deficient regions of a molecule, which are indicative of its reactivity and intermolecular interaction sites. researchgate.net For instance, regions of negative potential (often colored red or yellow) are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack. This information is invaluable for understanding ligand-receptor interactions and for designing molecules with specific binding properties.

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution within a molecule to characterize chemical bonds and other intramolecular interactions. nih.gov QTAIM defines atoms as distinct regions of space based on the topology of the electron density. wiley-vch.de By analyzing critical points in the electron density, such as bond critical points (BCPs), one can gain insights into the nature and strength of chemical bonds. nih.gov The properties of the electron density at these points reveal whether an interaction is a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. This level of detail is crucial for a deep understanding of the molecule's stability and conformational preferences.

Conformational Analysis and Energy Landscape Exploration

Molecules are not static entities; they exist as an ensemble of different conformations. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. For flexible molecules like this compound, exploring the conformational energy landscape is essential. Computational methods, often in conjunction with DFT, are used to systematically search for low-energy conformers. researchgate.net Identifying the most stable conformer(s) is critical, as this is often the bioactive conformation that binds to a biological target. The results of conformational analysis can significantly improve the accuracy of molecular docking predictions.

Bioactivity Prediction beyond Basic Rules

While rules like Lipinski's rule of five provide a general guideline for drug-likeness, more advanced in silico methods are used to predict the bioactivity of compounds like this compound and its derivatives. These methods often employ machine learning models trained on large datasets of known active and inactive compounds. By analyzing the structural features of the molecule, these models can predict its potential to interact with specific biological targets or to exhibit certain biological activities. researchgate.net This goes beyond simple physicochemical properties and considers the intricate relationship between chemical structure and biological function, enabling a more nuanced prediction of a compound's therapeutic potential.

Comprehensive Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 5-(1H-Pyrrol-3-yl)thiazol-2-amine is anticipated to display distinct signals corresponding to each unique proton in the molecule. The pyrrole (B145914) ring protons, the thiazole (B1198619) ring proton, and the amine protons will each resonate at characteristic chemical shifts, influenced by their local electronic environment.

In related pyrrole-thiazole structures, the pyrrole NH proton typically appears as a broad singlet at a downfield chemical shift, often above 10.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the pyrrole ring itself are expected to appear in the aromatic region, with their specific shifts and coupling patterns dictated by their position relative to the nitrogen atom and the thiazole substituent. Similarly, the lone proton on the thiazole ring would present as a singlet in the aromatic region. The amine (NH₂) protons are also expected to produce a broad singlet, with its chemical shift being solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Pyrrole NH> 10.0Broad SingletChemical shift is concentration and solvent dependent.
Pyrrole CH6.5 - 7.5MultipletSpecific shifts and couplings depend on the exact electronic environment.
Thiazole CH7.0 - 8.0SingletLocated in the aromatic region.
Amine NH₂5.0 - 7.0Broad SingletExchangeable with D₂O; chemical shift is solvent dependent.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrrole and thiazole rings are diagnostic of their heterocyclic nature.

For substituted pyrrolyl-thiazole systems, the carbon atoms of the thiazole ring typically resonate at characteristic downfield positions, with the carbon atom bearing the amino group appearing at a particularly high chemical shift. The carbon atoms of the pyrrole ring will also have distinct chemical shifts, which are influenced by the nitrogen atom and the point of attachment to the thiazole ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Thiazole C-NH₂160 - 170Carbon attached to the amine group.
Thiazole C-S140 - 150Carbon adjacent to the sulfur atom.
Pyrrole C100 - 130Range for the four carbon atoms of the pyrrole ring.
Thiazole C-Pyrrole110 - 125Carbon of the thiazole ring bonded to the pyrrole ring.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for making unambiguous assignments of the ¹H and ¹³C NMR spectra. A COSY spectrum would reveal proton-proton coupling networks, helping to assign the protons within the pyrrole ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavage of the pyrrole and thiazole rings, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₇N₃S), HRMS would confirm this exact molecular formula, distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: HRMS Data

IonCalculated m/z
[M+H]⁺166.0439
[M+Na]⁺188.0258

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light provides a characteristic fingerprint of the functional groups present in the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations of the pyrrole and amine groups, typically in the region of 3100-3500 cm⁻¹. C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole and pyrrole rings will be observed in the 1500-1650 cm⁻¹ region. The C-S stretching vibration of the thiazole ring is expected at lower wavenumbers.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the heterocyclic rings, which are often weak in the IR spectrum.

Interactive Data Table: Key IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Pyrrole N-HStretching~3400
Amine N-HStretching3300 - 3500
Aromatic C-HStretching3000 - 3100
C=N / C=CStretching1500 - 1650
C-SStretching600 - 800

Despite a comprehensive search for scientific literature, no specific experimental Ultraviolet-Visible (UV-Vis) absorption data for the chemical compound this compound could be located.

Research in the field of heterocyclic chemistry often involves the synthesis and characterization of novel compounds, including their spectroscopic properties. For instance, studies on related but structurally distinct molecules such as poly-pyrrol-thiazol-imine polymers have reported UV-Vis absorption maxima. researchgate.net Specifically, in chloroform, these polymers exhibit absorption maxima at 372 nm and 381 nm. researchgate.net Other research has focused on the photophysical properties of various thiazole and pyrrole derivatives, which are classes of compounds that include the requested molecule. ekb.egresearchgate.netnih.gov

Although a commercial vendor lists this compound, confirming its existence, the associated product information does not include any spectroscopic data. Without published research that specifically details the synthesis and characterization of this compound, including its UV-Vis absorption spectrum, it is not possible to provide the detailed research findings and data table as requested.

Further experimental investigation would be required to determine the electronic spectroscopy and UV-Vis absorption properties of this compound.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways for Derivatization

The future of drug discovery with the 5-(1H-pyrrol-3-yl)thiazol-2-amine scaffold will heavily rely on the development of novel synthetic pathways to create a diverse library of derivatives. The core structure allows for modifications at several key positions, including the pyrrole (B145914) nitrogen, the thiazole (B1198619) amine, and the carbon atoms of both rings.

One promising approach is the use of multicomponent reactions, which allow for the one-pot synthesis of complex molecules from simple starting materials. For instance, a one-pot multicomponent reaction of a substituted heteroaryl aldehyde, 2-acetyl pyrrole or thiazole, and substituted hydrazine (B178648) hydrates can be employed to generate a variety of pyrazolylpyrazoline derivatives clubbed with pyrrole or thiazole moieties. researchgate.netresearchgate.net This strategy offers an efficient way to explore a wide chemical space around the core scaffold.

Another area of exploration is the use of C-H activation and functionalization reactions. These methods allow for the direct introduction of new functional groups onto the pyrrole and thiazole rings, bypassing the need for pre-functionalized starting materials. This can lead to more efficient and atom-economical synthetic routes.

Furthermore, the synthesis of hybrid molecules by coupling the this compound core with other pharmacologically active moieties is a key direction. For example, creating hybrids with moieties known to possess anticancer, anti-inflammatory, or antimicrobial properties could lead to compounds with enhanced or synergistic activities. nih.gov The development of efficient coupling strategies, such as those utilizing palladium-catalyzed cross-coupling reactions, will be crucial in this endeavor.

The table below outlines potential derivatization strategies and the expected outcomes for the this compound scaffold.

Derivatization StrategyTarget PositionPotential ReagentsExpected Outcome
N-Alkylation/ArylationPyrrole NitrogenAlkyl halides, Aryl boronic acidsModulation of solubility and pharmacokinetic properties.
Acylation/SulfonylationThiazole AmineAcyl chlorides, Sulfonyl chloridesIntroduction of hydrogen bond donors/acceptors to enhance target binding.
C-H FunctionalizationPyrrole/Thiazole RingVarious catalysts and coupling partnersIntroduction of diverse substituents to explore structure-activity relationships.
Hybrid SynthesisThiazole AmineCarboxylic acids, activated heterocyclesCombination of pharmacophores to achieve synergistic or multi-target activity.

Advanced Pharmacological Screening Paradigms for New Biological Activities

To uncover the full therapeutic potential of this compound and its derivatives, advanced pharmacological screening paradigms are essential. High-throughput screening (HTS) will continue to be a cornerstone for rapidly evaluating large libraries of these compounds against a wide array of biological targets.

Future screening efforts will likely focus on targets implicated in a range of diseases, given the broad spectrum of activities reported for pyrrole-thiazole containing compounds. These include, but are not limited to, protein kinases, topoisomerases, and microbial enzymes. For example, various thiazole derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. acs.org

Phenotypic screening, which assesses the effect of a compound on cell morphology or function, is another powerful approach. This method can identify compounds with novel mechanisms of action without prior knowledge of their specific molecular target. The development of high-content imaging and analysis platforms will further enhance the power of phenotypic screening for this class of compounds.

Furthermore, the use of target-based screening against specific enzymes or receptors known to be involved in disease pathogenesis will remain a key strategy. For instance, derivatives could be screened against specific kinases involved in cancer progression or against bacterial enzymes to identify new antibiotics.

The table below summarizes potential biological activities and the corresponding screening models for derivatives of this compound.

Potential Biological ActivityScreening ModelExample Target(s)
AnticancerCell-based cytotoxicity assays (e.g., MTT, SRB), Kinase inhibition assaysVarious cancer cell lines (e.g., HeLa, MCF-7), Protein kinases, Topoisomerase IIα
AntimicrobialMinimum Inhibitory Concentration (MIC) assaysBacterial and fungal strains (e.g., S. aureus, C. albicans), Dihydrofolate reductase
Anti-inflammatoryIn vitro enzyme assays, Cellular assays for inflammatory mediatorsCyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, Nitric oxide production
AntiviralViral replication assaysHIV-1 reverse transcriptase, Hepatitis C virus (HCV) NS5B polymerase

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrrole-Thiazole Scaffolds

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of drugs based on the pyrrole-thiazole scaffold. researchgate.netresearchgate.nettandfonline.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. researchgate.netresearchgate.nettandfonline.com

One of the key applications of AI/ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of new derivatives based on their chemical structures, allowing for the virtual screening of large compound libraries and prioritizing the most promising candidates for synthesis and testing. nih.gov This can significantly reduce the time and cost associated with the initial stages of drug discovery.

Furthermore, ML models can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. ajrconline.org This allows for the early identification of candidates with potential liabilities, enabling medicinal chemists to focus their efforts on compounds with a higher probability of success in clinical development.

Design of Targeted Delivery Systems for Enhanced Therapeutic Index

To maximize the therapeutic efficacy of this compound derivatives while minimizing potential side effects, the development of targeted drug delivery systems is a critical future direction. nih.govresearchgate.net These systems are designed to deliver the drug specifically to the site of action, such as a tumor or an infected tissue, thereby increasing the local concentration of the drug and reducing its exposure to healthy tissues. nih.govresearchgate.net

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and magnetic nanoparticles, hold great promise for the targeted delivery of heterocyclic drugs. nih.govmdpi.com These nanoparticles can be engineered to encapsulate the drug and can be surface-functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on diseased cells. nih.gov For instance, a thermosensitive polymer-coated magnetic nanoparticle system has been used to load and release doxorubicin (B1662922) in a controlled manner. nih.gov

Another approach is the development of polymer-drug conjugates, where the drug is covalently attached to a polymer backbone. nih.govresearchgate.net This can improve the drug's solubility, stability, and pharmacokinetic profile. nih.govresearchgate.net The polymer can also be designed to release the drug in response to specific stimuli in the target microenvironment, such as a change in pH or the presence of certain enzymes. nih.gov

The use of smart nanocarriers that respond to internal or external stimuli is also an emerging area. For example, pH-responsive nanoparticles can be designed to release their drug cargo in the acidic environment of a tumor. nih.gov Similarly, light- or ultrasound-responsive systems can be triggered to release the drug at a specific time and location.

The table below provides an overview of potential targeted delivery systems for pyrrole-thiazole derivatives.

Delivery SystemDescriptionTargeting Mechanism
LiposomesVesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs.Passive targeting (EPR effect), Active targeting (surface functionalization).
Polymeric NanoparticlesNanoparticles made from biodegradable polymers that can encapsulate or be conjugated with drugs.Passive targeting, Active targeting, Stimuli-responsive release.
Magnetic NanoparticlesNanoparticles with a magnetic core that can be guided to the target site by an external magnetic field.Magnetic guidance, Active targeting, Hyperthermia.
Polymer-Drug ConjugatesThe drug is covalently linked to a polymer backbone.Improved pharmacokinetics, Passive targeting, Stimuli-responsive release.

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